molecular formula C15H12N2OS2 B2375434 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 851468-06-9

6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B2375434
CAS RN: 851468-06-9
M. Wt: 300.39
InChI Key: GGENUWAINMQXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the thienopyrimidine family and has been synthesized in various ways for use in different scientific studies.

Scientific Research Applications

Antitumor Activity

6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one and its derivatives have shown significant promise in antitumor research. A variety of substituted thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. Many of these compounds demonstrated potent anticancer properties, comparable to doxorubicin, against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Biological Screening for Various Activities

The compounds derived from this compound have been subjected to comprehensive biological screening. These screenings include evaluations for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some of these compounds have exhibited promising results, showing excellent anti-inflammatory activities compared to standard drugs and moderate cytotoxic and antitubercular activities (Bhat et al., 2014).

Antimicrobial and Anti-inflammatory Agents

Recent studies have synthesized and tested various thieno[3,2-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents. These compounds have shown significant activity against a range of fungi and bacteria, indicating their potential as effective antimicrobial agents. Moreover, their anti-inflammatory properties have also been highlighted, positioning them as candidates for further development in these domains (Tolba et al., 2018).

properties

IUPAC Name

6-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-2-8-17-14(18)13-11(16-15(17)19)9-12(20-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGENUWAINMQXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.